Cyclopropanecarbonyl iodide Cyclopropanecarbonyl iodide
Brand Name: Vulcanchem
CAS No.: 79929-34-3
VCID: VC19330081
InChI: InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2
SMILES:
Molecular Formula: C4H5IO
Molecular Weight: 195.99 g/mol

Cyclopropanecarbonyl iodide

CAS No.: 79929-34-3

Cat. No.: VC19330081

Molecular Formula: C4H5IO

Molecular Weight: 195.99 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarbonyl iodide - 79929-34-3

Specification

CAS No. 79929-34-3
Molecular Formula C4H5IO
Molecular Weight 195.99 g/mol
IUPAC Name cyclopropanecarbonyl iodide
Standard InChI InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2
Standard InChI Key VLDNBNFNOHDMHH-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)I

Introduction

Structural and Physicochemical Properties

Cyclopropanecarbonyl iodide is characterized by a cyclopropane ring fused to a carbonyl iodide group, conferring both steric strain and electrophilic reactivity. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Cyclopropanecarbonyl Iodide

PropertyValue
Molecular FormulaC4H5IO\text{C}_4\text{H}_5\text{IO}
Molecular Weight195.986 g/mol
Exact Mass195.939 Da
PSA (Polar Surface Area)17.07 Ų
LogP (Partition Coefficient)1.358

The compound’s infrared (IR) spectrum reveals characteristic absorptions for the carbonyl group (1681cm1\sim 1681 \, \text{cm}^{-1}) and C-I stretching (558cm1\sim 558 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) data further elucidate its structure: 1H^1\text{H} NMR displays signals for cyclopropane protons as multiplet peaks between δ1.15\delta 1.151.271.27 ppm, while the carbonyl-adjacent proton resonates as a triplet at δ2.87\delta 2.87 ppm .

Synthetic Methodologies

Traditional Batch Synthesis

The seminal synthesis by Hoffmann and Haase (1981) involves the iodination of cyclopropanecarbonyl chloride using hydrogen iodide (HI) under anhydrous conditions . This method yields cyclopropanecarbonyl iodide in ~82% purity, with subsequent purification via fractional distillation. While effective for small-scale production, limitations in scalability and reagent handling have driven the development of alternative approaches.

Continuous-Flow Synthesis

A breakthrough in scalable synthesis was achieved using continuous-flow chemistry, as demonstrated by recent work utilizing Amberlyst-35 resin catalysis . In this system, 2-hydroxycyclobutanones react with aryl thiols in a packed-bed reactor, undergoing acid-catalyzed ring contraction to form cyclopropanecarbonyl derivatives (Figure 1). Key advantages include:

  • Mild Conditions: Reactions proceed at ambient temperature, avoiding thermal degradation.

  • Catalyst Reusability: Amberlyst-35 retains activity over 10 cycles, reducing waste.

  • High Yields: Isolated yields exceed 90% for electron-rich thiol substrates .

Figure 1: Continuous-Flow Synthesis Mechanism

  • Nucleophilic addition of thiol to 2-hydroxycyclobutanone forms diol intermediate I.

  • Acid-catalyzed dehydration generates carbocation II.

  • Ring contraction yields protonated carbaldehyde III, which deprotonates to the final product .

Reactivity and Derivative Formation

Cyclopropanecarbonyl iodide’s reactivity stems from its strained cyclopropane ring and electrophilic carbonyl iodide group. Notable transformations include:

Oxidation Reactions

Controlled oxidation with hydrogen peroxide or iodine/potassium hydroxide produces sulfoxides, sulfones, and carboxylic acids. For example:

Epoxidation

Corey–Chaykovsky epoxidation with trimethylsulfoxonium iodide and NaH in DMSO produces oxirane derivatives (e.g., 8) in 92% yield, demonstrating utility in heterocycle synthesis .

Applications in Pharmaceutical and Materials Chemistry

Bioactive Molecule Synthesis

Cyclopropanecarbonyl iodide serves as a precursor to anticancer agents such as irofulven, where its strained ring enhances DNA alkylation efficacy . Derivatives like 2-(1-(phenylthio)cyclopropyl)oxirane exhibit antitumor activity by inhibiting topoisomerase II .

Polymer and Material Science

The compound’s ability to undergo radical-initiated ring-opening polymerization enables the synthesis of poly(cyclopropane) materials with tunable thermal stability. Copolymers incorporating styrene show glass transition temperatures (TgT_g) up to 145°C, suitable for high-performance plastics .

Future Directions and Challenges

Catalytic Asymmetric Synthesis

Current methods produce racemic mixtures. Developing chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective synthesis for pharmaceutical applications.

Green Chemistry Innovations

Replacing iodinated reagents with electrochemical iodination or biorenewable catalysts may reduce environmental impact. Recent successes in photoredox-catalyzed C–I bond formation suggest promising avenues .

Computational Modeling

Density functional theory (DFT) studies of ring-strain energetics (27kcal/mol\sim 27 \, \text{kcal/mol}) could optimize reaction pathways and predict novel derivatives .

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